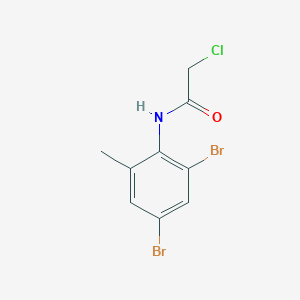
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide is an organic compound with the molecular formula C9H8Br2ClNO and a molecular weight of 341.431 g/mol . This compound is characterized by the presence of chloro, dibromo, and methyl substituents on a phenylacetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide typically involves the reaction of 2,4-dibromo-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can yield amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and dibromo substituents enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, making it useful in studying biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
- 2-chloro-N-(2,4-dibromo-6-nitrophenyl)acetamide
- 2-chloro-N-(2,6-dibromo-4-chlorophenyl)acetamide
Uniqueness
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dibromo groups enhances its reactivity and binding affinity, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
98028-03-6 |
|---|---|
Fórmula molecular |
C9H8Br2ClNO |
Peso molecular |
341.42 g/mol |
Nombre IUPAC |
2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Br2ClNO/c1-5-2-6(10)3-7(11)9(5)13-8(14)4-12/h2-3H,4H2,1H3,(H,13,14) |
Clave InChI |
KEJWNLSGBDSWGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)CCl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990059.png)

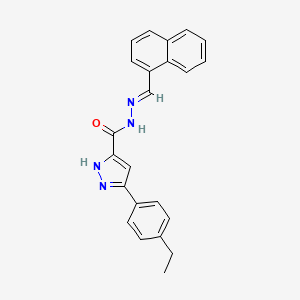
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990074.png)
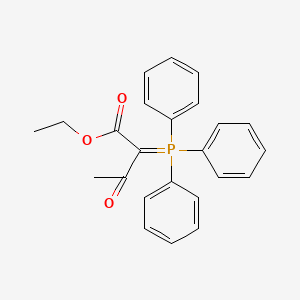
![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11990082.png)
![2-P-Tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11990086.png)
![2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11990088.png)
![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-ethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990095.png)
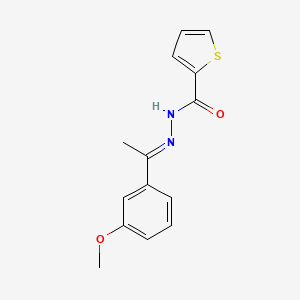

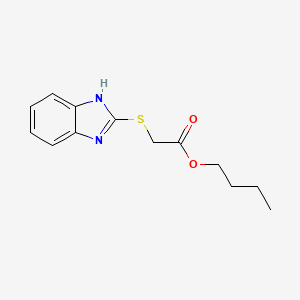
![3-(2,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990108.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990118.png)
